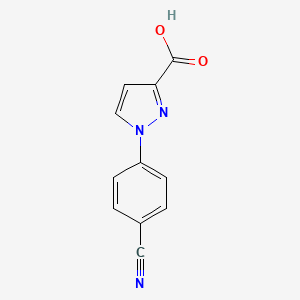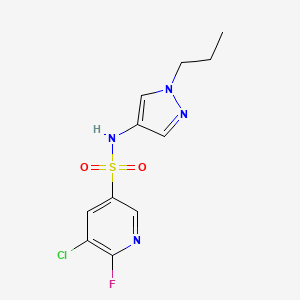
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluoride Ion Sensing
Research indicates that compounds like 4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester can be utilized in fluoride ion sensing. Organoboron compounds are applied as Lewis acid receptors of fluoride anions in polymeric membranes. Although some compounds exhibit non-Nernstian slopes in responses toward fluoride ions under certain conditions, the phenylboronic acid pinacol ester, with a more stable B-O bond, showed improved behavior with Nernstian fluoride responses, enhancing fluoride selectivity (Jańczyk et al., 2012).
Chemical Synthesis and Functionalization
Arylboronic acid pinacol esters, including derivatives of 4-Fluoro-2-methoxy-5-methylphenylboronic acid, are instrumental in various synthetic chemical processes:
Borylation of Polyfluoroarenes : These compounds are transformed into arylboronic acid pinacol esters via C-F bond activation and transmetalation, demonstrating their importance in the synthesis of boronate esters from partially fluorinated arenes (Zhou et al., 2016).
Defluoroborylation of Fluoroarenes : Similarly, the transformation of fluoroarenes to arylboronic acid pinacol esters through Ni/Cu-catalyzed C-F bond cleavage has been achieved, allowing the conversion of a fluoroarene to diverse functionalized arenes (Niwa et al., 2015).
Synthesis of Poly(ester-amide)s : The facile synthesis of H2O2-cleavable poly(ester-amide)s has been reported via Passerini multicomponent polymerization, utilizing 4-formylbenzeneboronic acid pinacol ester as a key component. These polymers, integrated with phenylboronic acid ester in the polymer backbone, showcase potential as H2O2-responsive delivery vehicles (Cui et al., 2017).
Advanced Material Development
Arylboronic acid pinacol esters have been used in the development of advanced materials with unique properties:
Perfluorocyclobutyl (PFCB) Copolymers : In a study, intermediates like 4-trifluorovinyloxyphenylboronic acid pinacol ester were used to synthesize PFCB polymers through a Suzuki coupling reaction. These polymers, known for their thermal stability and photoluminescence properties, open avenues for tailored light emission in advanced material applications (Neilson et al., 2007).
Long-Lived Phosphorescence : Surprisingly, simple arylboronic esters like phenylboronic acid pinacol ester have been found to exhibit long-lived phosphorescence in solid state at room temperature. This discovery challenges the general notion that phosphorescent organic molecules require heavy atoms, highlighting the potential of arylboronic esters in the development of new phosphorescent materials (Shoji et al., 2017).
Mechanism of Action
Target of Action
Boronic esters are generally known to be useful in various chemical reactions, including the suzuki-miyaura cross-coupling .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions. Boronic esters, including this compound, are known to undergo stereospecific transformations into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This transformation is of considerable interest in synthesis .
Biochemical Pathways
The transformation of boronic esters into other functional groups can potentially affect a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
Boronic esters are generally known to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of this compound is the formation of new bonds at stereogenic centres, which can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrolysis of some phenylboronic pinacol esters is dependent on the pH, and the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
Properties
IUPAC Name |
2-(4-fluoro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(12(17-6)8-11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGDLQZOVMLZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)
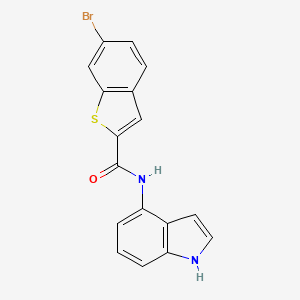
![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

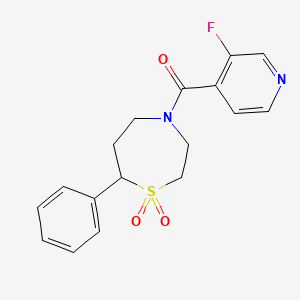
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2436618.png)
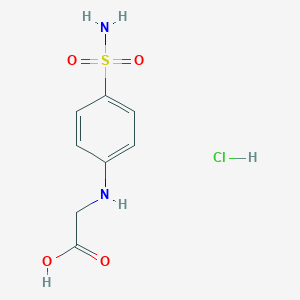
![5-chloro-N-methyl-2-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2436620.png)
